molecular formula C12H18BrN3O2 B6169801 tert-butyl N-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate CAS No. 2416242-85-6

tert-butyl N-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate

Cat. No.: B6169801
CAS No.: 2416242-85-6
M. Wt: 316.2
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Description

tert-Butyl N-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate: is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a tert-butyl carbamate group attached to a brominated imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: : The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine. This step often requires the use of a strong base and a high-temperature environment to facilitate the cyclization process.

  • Bromination: : The synthesized imidazo[1,2-a]pyridine core is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. This step introduces the bromine atom at the desired position on the imidazo[1,2-a]pyridine ring.

  • Carbamate Formation: : The final step involves the introduction of the tert-butyl carbamate group. This is typically achieved by reacting the brominated imidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to ensure the stability of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom in tert-butyl N-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate can undergo nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alkoxides can replace the bromine atom, leading to the formation of various substituted derivatives.

  • Oxidation and Reduction: : The imidazo[1,2-a]pyridine core can participate in oxidation and reduction reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the core, while reducing agents like sodium borohydride can reduce it.

  • Hydrolysis: : The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Tert-butyl chloroformate: Used for carbamate formation.

    Triethylamine: Commonly used as a base in various reactions.

    Hydrogen peroxide: Used as an oxidizing agent.

    Sodium borohydride: Used as a reducing agent.

Major Products Formed

    Substituted Imidazo[1,2-a]pyridines: Formed through nucleophilic substitution reactions.

    Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

    Amines: Formed through hydrolysis of the carbamate group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The imidazo[1,2-a]pyridine core is known to exhibit biological activity, and the presence of the bromine atom and carbamate group can enhance its interaction with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials. Its structural features make it suitable for incorporation into polymers and other materials with desirable properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity. The bromine atom and carbamate group can enhance the binding affinity and specificity of the compound. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-{3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate: Similar structure with an iodine atom instead of bromine.

    tert-Butyl N-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate: Similar structure with a chlorine atom instead of bromine.

    tert-Butyl N-{3-fluoro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of tert-butyl N-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate lies in the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the binding affinity to certain proteins or enzymes compared to its iodine, chlorine, or fluorine counterparts.

This comprehensive overview highlights the significance of this compound in various fields of scientific research and its potential applications

Properties

CAS No.

2416242-85-6

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.2

Purity

95

Origin of Product

United States

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